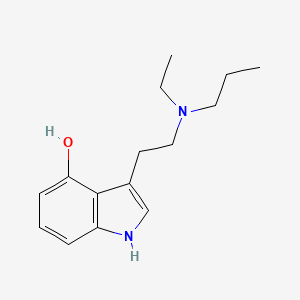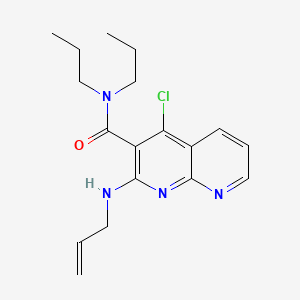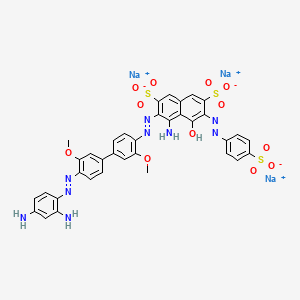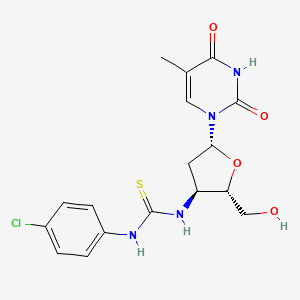
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxyphenyl and morpholinylmethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-ethoxybenzaldehyde with morpholine to form an intermediate, which is then subjected to further reactions to introduce the octanedione moiety. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-piperidinylmethyl)-1,8-octanedione dihydrochloride
Uniqueness
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride stands out due to the presence of both ethoxyphenyl and morpholinylmethyl groups. This combination of functional groups provides unique chemical properties and potential biological activities that may not be present in similar compounds.
Propiedades
Número CAS |
138371-22-9 |
|---|---|
Fórmula molecular |
C34H50Cl2N2O6 |
Peso molecular |
653.7 g/mol |
Nombre IUPAC |
1,8-bis(4-ethoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C34H48N2O6.2ClH/c1-3-41-31-13-9-27(10-14-31)33(37)29(25-35-17-21-39-22-18-35)7-5-6-8-30(26-36-19-23-40-24-20-36)34(38)28-11-15-32(16-12-28)42-4-2;;/h9-16,29-30H,3-8,17-26H2,1-2H3;2*1H |
Clave InChI |
OLZJCNGOYHKSRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCC)CN4CCOCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















